molecular formula C8H6F3NO3 B14841046 [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid

[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid

Cat. No.: B14841046
M. Wt: 221.13 g/mol
InChI Key: MORXQYVBVXVDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or convert the hydroxy group to a hydrogen.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a hydroxy group and a trifluoromethyl group on the pyridine ring makes [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

2-[4-oxo-6-(trifluoromethyl)-1H-pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-5(13)1-4(12-6)2-7(14)15/h1,3H,2H2,(H,12,13)(H,14,15)

InChI Key

MORXQYVBVXVDCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.